molecular formula C13H17BrN2O4 B2569035 3-(5-bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid CAS No. 1379873-10-5

3-(5-bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid

Cat. No.: B2569035
CAS No.: 1379873-10-5
M. Wt: 345.193
InChI Key: VDWZBIYCAYZSJW-UHFFFAOYSA-N
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Description

3-(5-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid (CAS: 2059927-76-1) is a brominated pyridine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety. Its molecular formula is C₁₃H₁₇BrN₂O₅, with a molecular weight of 361.19 g/mol . The Boc group enhances stability during synthetic processes, while the bromine atom on the pyridine ring facilitates participation in cross-coupling reactions, making it valuable in medicinal chemistry and drug development .

Properties

IUPAC Name

3-(5-bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O4/c1-13(2,3)20-12(19)16-10(11(17)18)5-8-4-9(14)7-15-6-8/h4,6-7,10H,5H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWZBIYCAYZSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CN=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379873-10-5
Record name 3-(5-bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.

    Coupling Reaction: The brominated pyridine is then coupled with a suitable amino acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into a variety of organic compounds, making the process more efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.

    Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be employed under mild conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: De-brominated products.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-(5-bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a building block in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The tert-butoxycarbonyl group provides protection to the amino group, allowing for selective reactions at other sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridine Derivatives

a. (2S)-3-(5-Bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid (CAS: 161813-94-1)
  • Key Differences : Bromine is at the 2-position of the pyridine ring instead of the 3-position. The stereochemistry (S-configuration) may influence binding specificity.
  • Molecular Formula : C₁₃H₁₇BrN₂O₄ (MW: ~345.20 g/mol) .
  • Implications : Altered electronic properties due to bromine position could affect reactivity in Suzuki-Miyaura couplings.
b. Methyl 2-(di(tert-butoxycarbonyl)amino)-3-(5-hydroxypyridin-2-yl)propanoate
  • Key Differences : Contains a 5-hydroxypyridin-2-yl group and a methyl ester instead of a carboxylic acid. Two Boc groups are present.
  • Synthesis : Achieved 91% yield via iridium-catalyzed photoredox conditions .

Phenyl vs. Pyridine Core Analogues

a. (R)-3-(5-Bromo-2-methoxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
  • Key Differences : Pyridine replaced by a methoxyphenyl ring. The methoxy group introduces steric and electronic changes.
  • Implications : Reduced basicity compared to pyridine derivatives may alter pharmacokinetics, such as absorption and metabolism .

Non-Aromatic Analogues

a. 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid (CAS: 16948-10-0)
  • Key Differences : Lacks aromaticity; features a methyl branch instead of the pyridine ring.
  • Molecular Formula: C₉H₁₇NO₄ (MW: 203.24 g/mol) .
  • Implications : Simplified structure may reduce target affinity but improve metabolic stability in peptide-based therapeutics .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound Pyridine 5-Bromo, Boc-amino, carboxylic 361.19 Br, Boc, COOH
(2S)-5-Bromopyridin-2-yl analogue Pyridine 5-Bromo (2-position), Boc-amino ~345.20 Br, Boc, COOH
(R)-5-Bromo-2-methoxyphenyl analogue Phenyl 5-Bromo, 2-methoxy, Boc-amino ~352.24 (estimated) Br, OCH₃, Boc, COOH
2-Methylpropanoic acid derivative Aliphatic Methyl branch, Boc-amino 203.24 Boc, COOH

Research Findings and Implications

  • Reactivity : Bromine position on pyridine (3- vs. 2-) significantly impacts electronic properties and cross-coupling efficiency .
  • Bioactivity : Pyridine cores generally exhibit higher binding affinity to metalloenzymes compared to phenyl analogues .
  • Stability : Boc protection enhances stability during synthesis but requires deprotection for active drug forms .

Biological Activity

3-(5-bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid, with the CAS number 2059927-76-1, is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H17BrN2O5
  • Molecular Weight : 361.19 g/mol
  • Structure : The compound features a bromopyridine moiety, which is known for its role in various biological activities.

Pharmacological Properties

  • Antimicrobial Activity :
    • Studies have indicated that compounds containing bromopyridine derivatives exhibit significant antimicrobial properties. The presence of the bromine atom enhances the lipophilicity of the molecule, which may contribute to its ability to penetrate microbial membranes.
  • Anticancer Activity :
    • Research has shown that similar compounds can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various signaling pathways.
    • A study demonstrated that derivatives of pyridine compounds displayed cytotoxic effects against several cancer cell lines, suggesting that 3-(5-bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid may also possess similar properties.
  • Anti-inflammatory Effects :
    • Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This could position 3-(5-bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid as a candidate for treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease processes.
  • Receptor Modulation : The compound could interact with various receptors, modulating their activity and influencing downstream signaling pathways.

Study 1: Anticancer Activity Evaluation

A study evaluated the effects of a series of bromopyridine derivatives on human cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis, particularly in breast and colon cancer cells. The study highlighted the potential of brominated pyridine derivatives as anticancer agents.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of bromopyridine derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications to the pyridine structure enhanced antimicrobial efficacy, suggesting that 3-(5-bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid could be further explored for its potential as an antimicrobial agent.

Data Summary

PropertyValue
Molecular FormulaC13H17BrN2O5
Molecular Weight361.19 g/mol
Antimicrobial ActivitySignificant against various bacteria
Anticancer ActivityInduces apoptosis in cancer cells
Anti-inflammatory EffectsPotentially inhibits cytokines

Q & A

Q. What are the key synthetic steps for preparing 3-(5-bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid?

  • Methodological Answer : The synthesis typically involves:
  • Amino Protection : Reacting the primary amino group with tert-butoxycarbonyl (Boc) anhydride or Boc-Cl in the presence of a base (e.g., triethylamine) under mild conditions (room temperature, dichloromethane solvent) to form the Boc-protected intermediate .
  • Coupling with Bromopyridine : Introducing the 5-bromopyridin-3-yl moiety via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions). Reaction conditions (solvent polarity, temperature) must be optimized to avoid Boc deprotection .
  • Purification : Chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the final product. Purity is confirmed via HPLC (>95%) .

Q. How is this compound characterized to confirm structural integrity?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy :
  • ¹H NMR : Look for Boc methyl signals (δ ~1.4 ppm, singlet) and aromatic protons from the pyridine ring (δ 7.5–8.5 ppm).
  • ¹³C NMR : Confirm the Boc carbonyl (δ ~155 ppm) and carboxylic acid (δ ~175 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ expected for C₁₄H₁₆BrN₂O₄).
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of Boc and carboxylic acid) .

Advanced Questions

Q. How can coupling efficiency between the Boc-protected amino acid and bromopyridine be optimized?

  • Methodological Answer :
  • Coupling Reagents : Use DCC (dicyclohexylcarbodiimide) or EDC (ethylcarbodiimide) with DMAP (4-dimethylaminopyridine) to activate the carboxylic acid, reducing side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity. Avoid protic solvents to prevent Boc cleavage .
  • Catalysis : For challenging couplings, employ Ir-photoredox catalysts (e.g., [Ir(ppy)₂(dtbbpy)]PF₆) with Hantzsch ester as a reductant, enabling high yields (~90%) under visible light .

Q. How to resolve discrepancies in reported yields for analogous Boc-protected compounds?

  • Methodological Answer : Contradictions often arise from:
  • Reaction Scale : Milligram-scale reactions may show lower yields due to handling losses vs. bulk synthesis.
  • Catalyst Loading : Adjust Ir catalyst (0.01–0.1 equiv) and reductant (1.5 equiv Hantzsch ester) to balance cost and efficiency .
  • Purification Methods : Column chromatography may recover more product than recrystallization but requires solvent optimization .

Q. What strategies mitigate racemization during peptide synthesis using this compound?

  • Methodological Answer :
  • Low-Temperature Reactions : Conduct couplings at 0–4°C to slow base-induced racemization .
  • Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., L-amino acids) and monitor optical rotation.
  • Analytical Validation : Employ chiral HPLC (e.g., Chiralpak® columns) to confirm enantiopurity post-synthesis .

Q. How does the 5-bromo substituent on pyridine influence further functionalization?

  • Methodological Answer : The bromine atom enables:
  • Cross-Coupling Reactions : Suzuki-Miyaura (with boronic acids) or Ullmann coupling for biaryl formation.
  • Nucleophilic Substitution : Replace Br with amines or thiols under basic conditions.
  • Electronic Effects : The electron-withdrawing Br enhances electrophilicity at the 3-position, directing regioselective reactions .

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